molecular formula C19H23ClN4O8S2 B12707364 Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- CAS No. 81514-34-3

Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-

Cat. No.: B12707364
CAS No.: 81514-34-3
M. Wt: 535.0 g/mol
InChI Key: NJYMKLHVHBAXLU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Functional Group Analysis

The IUPAC name 1-[4-[2-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea systematically describes the compound’s structure. Breaking this down:

  • Parent hydrocarbon : A benzene ring substituted with chlorine (position 5), methoxy (position 2), and nitro (position 4) groups forms the core aromatic system.
  • Sulfonamide linkage : The sulfonyl group (-SO₂-) bridges the aromatic ring to an ethylamino moiety (N-(2-(4-...ethyl)).
  • Urea derivative : The terminal group is a propylurea unit (-NH-C(=O)-NH-propyl) attached to a second sulfonyl group connected to a para-substituted phenyl ring.

Key functional groups include:

  • Sulfonamide (-SO₂-NR₂) : Imparts rigidity and hydrogen-bonding capacity.
  • Nitro (-NO₂) : Electron-withdrawing, influencing electronic distribution.
  • Methoxy (-OCH₃) : Electron-donating, moderating aromatic reactivity.
  • Chloro (-Cl) : Halogen-mediated steric and electronic effects.
  • Urea (-NH-C(=O)-NH-) : Enhances polarity and potential for intermolecular interactions.

Table 1: Functional Group Contributions

Group Role Electronic Effect
Sulfonamide Structural backbone Polar, rigid
Nitro Electron withdrawal Meta-directing
Methoxy Electron donation Ortho/para-directing
Urea Hydrogen bonding Amphiphilic

Comparative Structural Analysis with Related Aromatic Sulfonamide Derivatives

This compound belongs to a family of benzenesulfonamides with modular substitutions. Comparisons with analogues reveal distinct structural and electronic profiles:

  • Substituent Positioning :

    • Unlike 5-chloro-2-methoxy-4-nitro-N-(2-piperidin-1-ylethyl)benzenesulfonamide, which features a piperidine ring, this compound utilizes a urea-linked phenyl group, enhancing hydrogen-bonding capacity.
    • Compared to 5-chloro-2-methoxy-4-nitro-N-(4-sulfamoylphenethyl)benzenesulfonamide, the replacement of a sulfamoyl group with a propylurea moiety introduces conformational flexibility.
  • Molecular Weight Trends :

    • This compound : 534.99 g/mol.
    • Piperidine derivative : 414.3 g/mol.
    • Sulfamoylphenethyl analogue : 449.89 g/mol.
      The urea and dual sulfonyl groups contribute to its higher molecular weight.

Table 2: Structural Comparison of Sulfonamide Derivatives

Compound Substituent Molecular Weight (g/mol) Key Feature
Target Propylurea 534.99 Dual sulfonyl groups
Piperidine 414.3 Heterocyclic amine
Sulfamoylphenethyl 449.89 Sulfamoyl linkage

Conformational Isomerism and Tautomeric Possibilities

The compound’s conformational landscape is shaped by rotational barriers around single bonds and intramolecular interactions:

  • Sulfonamide Bridges :

    • The C-SO₂-N linkage permits limited rotation, favoring a planar geometry that stabilizes π-π interactions with aromatic rings.
    • The ethylenediamine spacer (-CH₂-CH₂-) between sulfonamide and phenyl groups allows for gauche and anti conformers, with the latter predominating due to reduced steric strain.
  • Urea Motif :

    • The -NH-C(=O)-NH- group can adopt s-cis or s-trans configurations relative to the sulfonylphenyl moiety. s-trans is energetically favored, minimizing dipole-dipole repulsions.
  • Tautomerism :

    • While sulfonamides lack traditional tautomeric forms, the urea group exhibits prototropic tautomerism under acidic conditions, shifting between amine-imine forms.

Table 3: Predicted Conformational Populations

Bond Rotational Angle Population (%) Stability Factor
C-SO₂-N 180° (planar) 85 Resonance stabilization
-CH₂-CH₂- 180° (anti) 70 Steric minimization
Urea C-N 180° (s-trans) 65 Dipole alignment

This analysis underscores the compound’s structural complexity and its divergence from simpler sulfonamide derivatives through strategic functionalization. The interplay of electronic effects and conformational dynamics positions it as a unique candidate for further study in supramolecular chemistry and targeted drug design.

Properties

CAS No.

81514-34-3

Molecular Formula

C19H23ClN4O8S2

Molecular Weight

535.0 g/mol

IUPAC Name

1-[4-[2-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea

InChI

InChI=1S/C19H23ClN4O8S2/c1-3-9-21-19(25)23-33(28,29)14-6-4-13(5-7-14)8-10-22-34(30,31)18-11-15(20)16(24(26)27)12-17(18)32-2/h4-7,11-12,22H,3,8-10H2,1-2H3,(H2,21,23,25)

InChI Key

NJYMKLHVHBAXLU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multiple steps, including methylation, aminolysis, chlorosulfonation, and coupling reactions. The process typically starts with commercially available precursors and employs methods that ensure high yield and purity.

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

  • Procedure :
    5-Chlorosalicylic acid is refluxed in acetone with anhydrous potassium carbonate. Dimethyl sulfate is then added slowly to methylate the acid directly under anhydrous conditions.
  • Reaction Conditions :
    Reflux for 4 hours under controlled temperature.
  • Yield :
    Quantitative yield of methyl 5-chloro-2-methoxybenzoate.

Aminolysis

  • Procedure :
    Methyl 5-chloro-2-methoxybenzoate is treated with phenethylamine to form N-phenethyl-5-chloro-2-methoxybenzamide.
  • Reaction Conditions :
    Conducted in benzene at room temperature.
  • Yield :
    Approximately 90%.

Chlorosulfonation

  • Procedure :
    N-phenethyl-5-chloro-2-methoxybenzamide undergoes chlorosulfonation using chlorosulfonic acid to introduce a sulfonyl chloride group.
  • Reaction Conditions :
    Temperature maintained between 0°C and 45°C.
  • Yield :
    High yield with minimal side reactions.

Aminolysis with Ammonium Hydroxide

  • Procedure :
    The sulfonyl chloride derivative is reacted with ammonium hydroxide to form the benzenesulfonamide derivative.
  • Reaction Conditions :
    Stirred at room temperature for 19 hours.
  • Yield :
    Quantitative yield of the desired sulfonamide compound.

Coupling Reaction

  • Procedure :
    The benzenesulfonamide intermediate is coupled with 4-nitro-N-(2-(propylamino)carbonyl)phenylethylamine under controlled conditions to produce the final compound.
  • Reaction Conditions :
    Conducted in tetrahydrofuran with appropriate catalysts.
  • Yield :
    Optimized to achieve high purity.

Reaction Data Table

Step Starting Material Reagents/Conditions Product Yield (%)
Methylation 5-Chlorosalicylic Acid Dimethyl sulfate, K₂CO₃, acetone Methyl 5-chloro-2-methoxybenzoate ~95
Aminolysis Methyl 5-chloro-2-methoxybenzoate Phenethylamine, benzene N-Phenethyl-5-chloro-2-methoxybenzamide ~90
Chlorosulfonation N-Phenethyl-Benzamide Chlorosulfonic acid Sulfonyl chloride derivative High
Aminolysis Sulfonyl chloride derivative Ammonium hydroxide Benzenesulfonamide Quantitative
Coupling Reaction Benzenesulfonamide Intermediate Nitro-propylamino-carbonyl phenylethylamine Final Compound Optimized

Observations and Analysis

  • Efficiency : The outlined methods ensure high yields at each stage while minimizing by-products.
  • Purity Control : Use of solvents like tetrahydrofuran and purification via recrystallization ensures product purity.
  • Scalability : The process uses commercially available reagents, making it suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted benzenesulfonamides .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research has indicated that benzenesulfonamide derivatives exhibit antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For instance, studies have shown that modifications in the sulfonamide group enhance their efficacy against resistant strains of bacteria .

2. Anticancer Properties
Recent investigations into the anticancer potential of benzenesulfonamide derivatives have yielded promising results. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of key proteins involved in cell proliferation and survival .

3. Central Nervous System Effects
The interaction of this compound with serotonin receptors has been studied, particularly its role as a potential antagonist for the 5-HT7 receptor. This receptor is implicated in mood regulation and cognitive functions, suggesting that benzenesulfonamide derivatives could be explored for treating psychiatric disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications significantly increased antibacterial activity, indicating the importance of structural variations in enhancing efficacy .

Case Study 2: Anticancer Activity
In a study focusing on the anticancer effects of benzenesulfonamide compounds, researchers reported that specific derivatives effectively inhibited the growth of human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings highlighted the potential of these compounds as lead candidates for further drug development .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Acidity

Compound Name Substituents Key Functional Groups pKa (Sulfonamide) LogP
Target Compound 5-Cl, 2-OMe, 4-NO₂ Urea-linked sulfonamide ~8.2 (estimated) ~2.5
Glyburide Impurity A 5-Cl, 2-OMe Sulfamoylphenethyl benzamide ~9.1 ~3.0
5-Chloro-2-methoxy-4-methyl analog 5-Cl, 2-OMe, 4-Me Methylphenethyl sulfonamide ~9.5 ~3.8
  • Nitro vs. Methyl/Methoxy: The nitro group in the target compound lowers the sulfonamide pKa (~8.2) compared to methyl-substituted analogs (~9.5) due to its electron-withdrawing nature.
  • Urea vs. Carbamate : The urea group in the target compound (vs. carbamate in ) offers stronger hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability due to susceptibility to hydrolysis .

Solubility and Stability

  • Nitro Group Impact : The nitro group enhances aqueous solubility compared to methyl or trifluoromethyl analogs. However, it may increase photochemical reactivity, necessitating stability studies under light exposure .
  • Urea vs. Sulfamoyl : The urea linkage in the target compound is less stable than sulfamoyl groups (e.g., Glyburide Impurity A) under acidic conditions, suggesting a need for prodrug strategies to enhance oral bioavailability .

Research Findings and Contradictions

  • Contradiction in Lipophilicity vs. The target compound’s moderate LogP (~2.5) may balance solubility and permeability for optimal efficacy .
  • Synergistic Effects : The combination of nitro (electron withdrawal) and urea (hydrogen bonding) in the target compound may create synergistic effects in enzyme inhibition, as observed in carbonic anhydrase inhibitors like acetazolamide derivatives .

Biological Activity

Benzenesulfonamide, specifically the compound 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-, is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H23ClN4O8S2C_{19}H_{23}ClN_{4}O_{8}S_{2}, indicating the presence of multiple functional groups, including chloro, methoxy, nitro, and sulfonamide moieties. The synthesis involves several steps:

  • Methylation of 5-Chlorosalicylic Acid : This step forms methyl 5-chloro-2-methoxybenzoate.
  • Aminolysis with Phenethylamine : This reaction yields N-phenethyl-5-chloro-2-methoxybenzamide.
  • Chlorosulfonation and Further Aminolysis : These reactions lead to the final product, p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonamide .

The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics the structure of p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound exhibits antibacterial properties. Additionally, the nitro group can participate in redox reactions, potentially affecting cellular processes .

Antimicrobial Properties

Research indicates that benzenesulfonamides exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of benzenesulfonamide can inhibit bacterial growth by interfering with folate synthesis pathways . The compound's structure allows it to interact effectively with bacterial enzymes.

Cardiovascular Effects

A recent investigation into the cardiovascular effects of similar benzenesulfonamide compounds showed that they could significantly decrease perfusion pressure in isolated rat heart models. The study found that specific derivatives reduced coronary resistance over time .

CompoundDose (nM)Effect on Perfusion PressureEffect on Coronary Resistance
Control-No changeNo change
Compound 10.001DecreasedDecreased
Compound 20.001DecreasedDecreased
Compound 30.001DecreasedDecreased

Case Studies

  • Inhibition Studies : A study focused on the inhibition of calcium channels by benzenesulfonamide derivatives showed promising results in reducing cardiac contractility through calcium channel blockade .
  • Antimicrobial Testing : Various derivatives were tested against common pathogens, revealing that modifications to the sulfonamide structure could enhance antibacterial efficacy .

Research Applications

Benzenesulfonamide derivatives are being explored for various applications:

  • Chemistry : Used as building blocks for synthesizing more complex molecules.
  • Biology : Investigated for their potential as enzyme inhibitors.
  • Medicine : Explored for anti-inflammatory and antimicrobial activities.
  • Industry : Utilized in developing new materials and chemical processes .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Reference
Sulfonamide FormationEDC, HOBt, DCM, 0°C, 3 h37–73
Sulfonyl Chloride StepChlorosulfonic acid, rt, 12 h53–87
Final CouplingPropylamine, THF/H2O, Na2CO3, 12 h45–93

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro at δ 8.2–8.5 ppm) and sulfonamide connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₉H₂₁ClN₄O₆S: 492.08 g/mol).
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, nitro N=O at 1500–1600 cm⁻¹).

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary nitro positioning) using parallel synthesis libraries .
  • Biological Assays : Test analogs in in vitro models (e.g., enzyme inhibition assays for NLRP3 inflammasome or cancer cell lines) to correlate substituents with activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like carbonic anhydrase or inflammatory proteins .

Q. Table 2: SAR Case Study

Substituent ModificationBiological Activity (IC₅₀)Key Finding
Methoxy → Ethoxy12 µM (NLRP3 inhibition)Increased hydrophobicity enhances binding
Nitro → CyanoInactiveNitro group critical for electron withdrawal

Advanced: How can researchers resolve contradictions between solubility and bioactivity data?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles (e.g., liposomal encapsulation) to improve aqueous solubility without altering bioactivity .
  • Proteomic Profiling : Employ pull-down assays with biotinylated probes to identify off-target interactions that may explain unexpected bioactivity .
  • Data Validation : Cross-validate results across multiple assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to distinguish artifacts from true activity .

Advanced: What challenges arise in identifying molecular targets for this compound?

Methodological Answer:

  • Target Deconvolution : Use chemical proteomics (e.g., affinity chromatography-MS) to isolate binding proteins from cell lysates .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific kinase inhibition .
  • Pathway Analysis : Perform transcriptomics (RNA-seq) on treated cells to identify dysregulated pathways (e.g., NF-κB or MAPK signaling) .

Q. Table 3: Target Identification Workflow

StepTechniqueOutcome Example
Affinity PurificationBiotin-streptavidin pull-downIdentified carbonic anhydrase IX
Competitive BindingSPR with known inhibitorsConfirmed target specificity

Advanced: How to address discrepancies in reported synthetic yields across studies?

Methodological Answer:

  • Reaction Monitoring : Use LC-MS or TLC to track intermediate formation and optimize reaction times .
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency .
  • Scale-Up Adjustments : Re-evaluate solvent ratios (e.g., THF/H₂O from 2:1 to 3:1) to mitigate solubility issues at larger scales .

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